molecular formula C33H40N4O5 B13428944 alpha-Ketoamide inhibitor 11r

alpha-Ketoamide inhibitor 11r

Cat. No.: B13428944
M. Wt: 572.7 g/mol
InChI Key: QTGORSKTHIBLJT-FIVJMQNTSA-N
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Description

The compound (bS,3S) b-[[(2S)-3-Cyclohexyl- 1- oxo- 2- [[(2E) - 1- oxo- 3- phenyl- 2- propen- 1- yl] amino] propyl] amino] - a, 2- dioxo- N- (phenylmethyl) - 3- pyrrolidinebutanamide is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Cyclohexyl Group:

    Amide Bond Formation: The amide bonds are formed by reacting amines with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Phenylpropenyl Group: This step involves the addition of the phenylpropenyl group through a condensation reaction.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and phenylpropenyl groups.

    Reduction: Reduction reactions can occur at the ketone and amide functional groups.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and protein binding due to its multiple functional groups that can mimic natural substrates.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a potential lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amide and ketone groups can form hydrogen bonds with proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (bS,3S) b-[[(2S)-3-Cyclopropyl- 1- oxo- 2- [3-amino-2-oxo-pyridinyl] propyl] amino] -a, 2- dioxo- N- (phenylmethyl) - 3- pyrrolidinebutanamide
  • (bS,3S) b-[[(2S)-3-Cyclopropyl- 1- oxo- 2- [3-tert.butyloxycarbonylamino-2-oxo-pyridinyl] propyl] amino] -a, 2- dioxo- N- (phenylmethyl) - 3- pyrrolidinebutanamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C33H40N4O5

Molecular Weight

572.7 g/mol

IUPAC Name

(3S)-N-benzyl-3-[[(2S)-3-cyclohexyl-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butanamide

InChI

InChI=1S/C33H40N4O5/c38-29(17-16-23-10-4-1-5-11-23)36-28(20-24-12-6-2-7-13-24)32(41)37-27(21-26-18-19-34-31(26)40)30(39)33(42)35-22-25-14-8-3-9-15-25/h1,3-5,8-11,14-17,24,26-28H,2,6-7,12-13,18-22H2,(H,34,40)(H,35,42)(H,36,38)(H,37,41)/b17-16+/t26-,27-,28-/m0/s1

InChI Key

QTGORSKTHIBLJT-FIVJMQNTSA-N

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C[C@@H]2CCNC2=O)C(=O)C(=O)NCC3=CC=CC=C3)NC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)CC(C(=O)NC(CC2CCNC2=O)C(=O)C(=O)NCC3=CC=CC=C3)NC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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